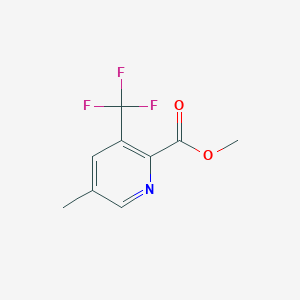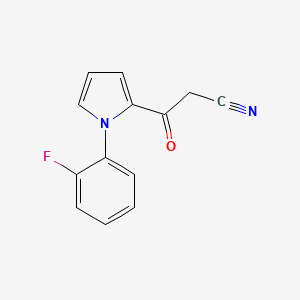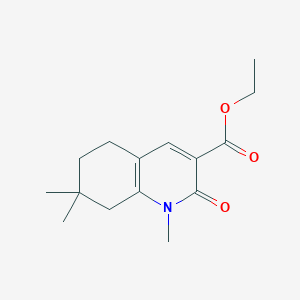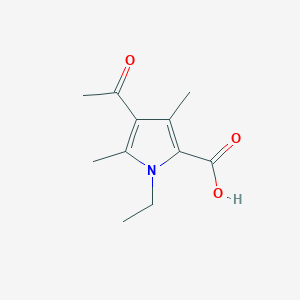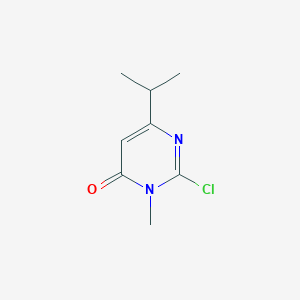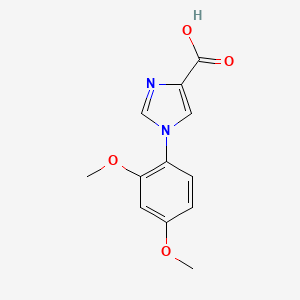
1-(2,4-Dimethoxyphenyl)-1H-imidazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dimethoxyphenyl)-1H-imidazole-4-carboxylic acid is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a 2,4-dimethoxyphenyl group attached to an imidazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 1-(2,4-Dimethoxyphenyl)-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2,4-dimethoxybenzaldehyde, which undergoes a condensation reaction with glyoxal to form the corresponding imidazole derivative. This intermediate is then subjected to carboxylation to introduce the carboxylic acid group. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors, advanced purification techniques, and automated control systems to maintain consistent quality and efficiency .
Analyse Des Réactions Chimiques
1-(2,4-Dimethoxyphenyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, where various substituents can be introduced.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like sulfuric acid for esterification. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2,4-Dimethoxyphenyl)-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The imidazole ring is known to coordinate with metal ions, which can influence various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
1-(2,4-Dimethoxyphenyl)-1H-imidazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(2,4-Dimethoxyphenyl)-1H-imidazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the imidazole ring.
2,4-Dimethoxyphenyl imidazole: Lacks the carboxylic acid group, leading to different chemical properties and reactivity.
1-(2,4-Dimethoxyphenyl)-1H-imidazole-4-methyl: Substituted with a methyl group instead of a carboxylic acid group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H12N2O4 |
|---|---|
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
1-(2,4-dimethoxyphenyl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C12H12N2O4/c1-17-8-3-4-10(11(5-8)18-2)14-6-9(12(15)16)13-7-14/h3-7H,1-2H3,(H,15,16) |
Clé InChI |
NGPDKNWOMJNLON-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)N2C=C(N=C2)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 4-hydroxy-2-mercapto-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11795533.png)
![2-Bromo-6-propoxybenzo[d]thiazole](/img/structure/B11795539.png)
![4-Chloro-2-cyclohexylpyrido[3,4-d]pyrimidine](/img/structure/B11795546.png)
![5-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B11795549.png)

![2-Ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11795558.png)
